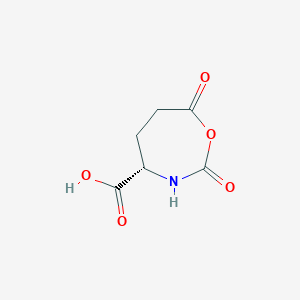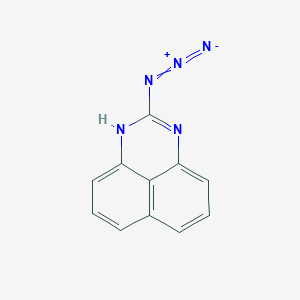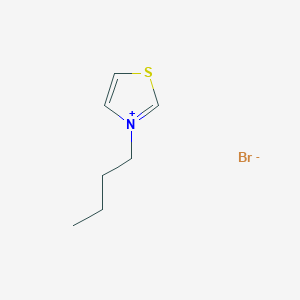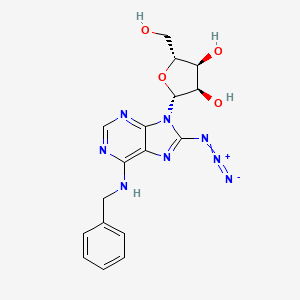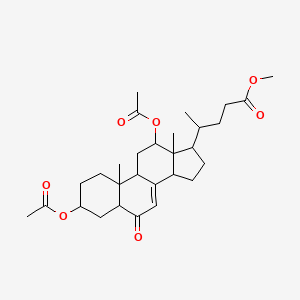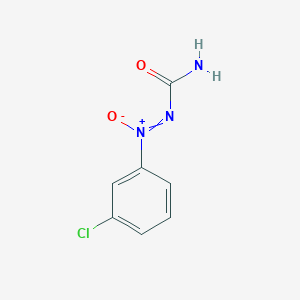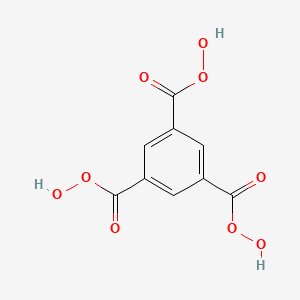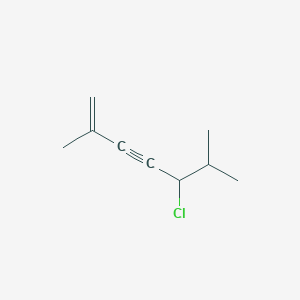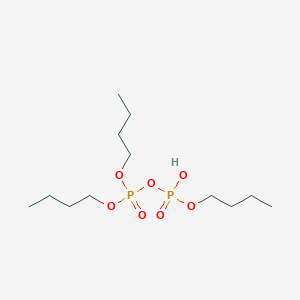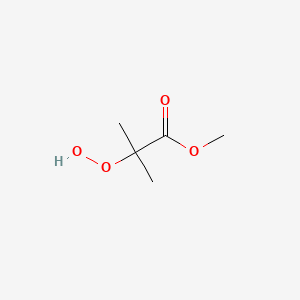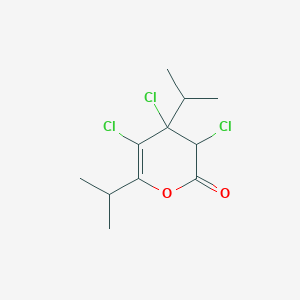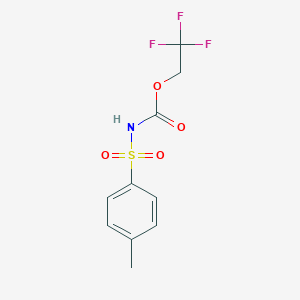
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C9H9F3O3S. It is known for its unique properties due to the presence of trifluoroethyl and sulfonyl groups, which make it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: New carbamate derivatives with varied functional groups.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with nucleophiles, leading to the formation of new covalent bonds. The trifluoroethyl group enhances the compound’s reactivity by stabilizing the transition state during nucleophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, further facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl p-toluenesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- (2,2,2-Trifluoroethyl)benzene
Uniqueness
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both trifluoroethyl and sulfonyl groups, which impart distinct reactivity and stability. This combination makes it a versatile intermediate in various chemical transformations, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
63924-37-8 |
|---|---|
Formule moléculaire |
C10H10F3NO4S |
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-7-2-4-8(5-3-7)19(16,17)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Clé InChI |
FKSWDGJDUUNHAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


